Cas no 2228871-23-4 (4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine)
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine
- 2228871-23-4
- EN300-1737207
-
- Inchi: 1S/C12H12N2S/c13-12-14-11(7-15-12)10-3-1-2-9(6-10)8-4-5-8/h1-3,6-8H,4-5H2,(H2,13,14)
- InChI Key: MVWWOIDTZKUDAY-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1=CC=CC(=C1)C1CC1
Computed Properties
- Exact Mass: 216.07211956g/mol
- Monoisotopic Mass: 216.07211956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 67.2Ų
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1737207-0.05g |
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine |
2228871-23-4 | 0.05g |
$1200.0 | 2023-09-20 | ||
| Enamine | EN300-1737207-0.1g |
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine |
2228871-23-4 | 0.1g |
$1257.0 | 2023-09-20 | ||
| Enamine | EN300-1737207-0.25g |
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine |
2228871-23-4 | 0.25g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1737207-0.5g |
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine |
2228871-23-4 | 0.5g |
$1372.0 | 2023-09-20 | ||
| Enamine | EN300-1737207-1.0g |
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine |
2228871-23-4 | 1g |
$1429.0 | 2023-06-04 | ||
| Enamine | EN300-1737207-2.5g |
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine |
2228871-23-4 | 2.5g |
$2800.0 | 2023-09-20 | ||
| Enamine | EN300-1737207-5.0g |
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine |
2228871-23-4 | 5g |
$4143.0 | 2023-06-04 | ||
| Enamine | EN300-1737207-10.0g |
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine |
2228871-23-4 | 10g |
$6144.0 | 2023-06-04 | ||
| Enamine | EN300-1737207-1g |
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine |
2228871-23-4 | 1g |
$1429.0 | 2023-09-20 | ||
| Enamine | EN300-1737207-5g |
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine |
2228871-23-4 | 5g |
$4143.0 | 2023-09-20 |
4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine
4-(3-Cyclopropylphenyl)-1,3-thiazol-2-amine: A Comprehensive Overview
The compound with CAS No 2228871-23-4, commonly referred to as 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine consists of a thiazole ring system fused with a cyclopropylphenyl group, making it a unique candidate for various chemical and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine through a variety of methodologies. One notable approach involves the use of click chemistry principles, which allow for the rapid and selective formation of the thiazole ring. This method not only enhances the yield but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The incorporation of a cyclopropyl group into the molecule adds an additional layer of complexity and functionality, making it a valuable tool in exploring stereochemical effects in biological systems.
The biological activity of 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine has been extensively studied in recent years. Research has demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. In particular, studies have shown that 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine can effectively inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have opened new avenues for its application in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
In addition to its pharmacological potential, 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine has also been explored for its role in materials science. The molecule's unique electronic properties make it an ideal candidate for use in organic electronics. Recent research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where it has shown remarkable performance in terms of charge transport and stability. These applications highlight the versatility of 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine beyond traditional pharmaceutical uses.
From a toxicological perspective, 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine has undergone rigorous safety assessments to ensure its suitability for both therapeutic and industrial applications. Studies conducted using various cell lines and animal models have indicated that this compound exhibits low toxicity at therapeutic concentrations. Furthermore, its metabolism and pharmacokinetics have been thoroughly characterized, providing valuable insights into its suitability for long-term use.
Looking ahead, the continued exploration of 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine is expected to yield further breakthroughs in both medicine and materials science. Collaborative efforts between academic institutions and industry leaders are paving the way for innovative applications of this compound. As research progresses, it is anticipated that 4-(3-cyclopropylphenyl)-1,3-thiazol-2-amine will play an increasingly important role in addressing some of the most pressing challenges in modern science.
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